An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)phenyl Isothiocyanate
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenyl isothiocyanate, with the CAS Number 1743-86-8, is a versatile chemical intermediate playing a crucial role in modern drug discovery and the development of novel agrochemicals and materials.[1] Its molecular structure is characterized by a phenyl ring substituted with a trifluoromethyl (-CF3) group at the ortho position and a highly reactive isothiocyanate (-NCS) group. This unique combination of functional groups imparts desirable properties, making it a valuable building block in organic synthesis.[1]
The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules, leading to improved pharmacokinetic profiles and therapeutic efficacy of drug candidates. The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of biologically active compounds, most notably thiourea derivatives.[2] This guide provides a comprehensive overview of the core physical properties of 2-(Trifluoromethyl)phenyl isothiocyanate, detailed experimental protocols for their determination, and a visualization of its application in synthetic chemistry.
Core Physical and Chemical Properties
The physical and chemical characteristics of 2-(Trifluoromethyl)phenyl isothiocyanate are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NS | [1] |
| Molecular Weight | 203.18 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 216 - 220 °C (lit.) | [1][3] |
| Density | 1.346 - 1.35 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.56 - 1.566 (lit.) | [1][3] |
| Purity | ≥ 97.5 - 98% (GC) | |
| Flash Point | 105 °C (221 °F) - closed cup | [3] |
| Solubility | Low solubility in water. Generally soluble in non-polar organic solvents such as benzene, toluene, and chloroform.[4] | [4] |
| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. Moisture sensitive. | [1] |
Experimental Protocols
Accurate determination of physical properties is critical for compound characterization and process development. Below are detailed methodologies for measuring the key physical constants of liquid compounds like 2-(Trifluoromethyl)phenyl isothiocyanate.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property that can indicate the purity of a liquid. The capillary method is a common microscale technique for its determination.
Procedure:
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A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., Thiele tube with paraffin oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.
Procedure:
-
A clean, dry pycnometer of a known volume is weighed accurately (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the liquid should be recorded.
-
The mass of the liquid is calculated (m = m₂ - m₁).
-
The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Light is passed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The compensator is adjusted to remove any color fringes.
-
The dividing line is aligned with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be noted, and if necessary, corrected to the standard temperature of 20°C.
Applications in Drug Discovery and Synthesis
2-(Trifluoromethyl)phenyl isothiocyanate is a key starting material for the synthesis of a wide array of biologically active molecules. Its primary application lies in the preparation of thiourea derivatives, which have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][5] The trifluoromethyl group often enhances the biological activity of the resulting compounds.
The general synthetic route involves the reaction of the isothiocyanate with a primary or secondary amine. This reaction is typically straightforward and high-yielding.
Caption: Synthetic workflow for thiourea derivatives.
The diagram above illustrates the straightforward synthetic pathway from 2-(Trifluoromethyl)phenyl isothiocyanate and an amine to a thiourea derivative, which then undergoes biological evaluation. This highlights the compound's importance as a scaffold in medicinal chemistry. For instance, thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have shown significant inhibitory activity against Gram-positive cocci and topoisomerase IV isolated from Staphylococcus aureus.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
